Cas no 23877-68-1 (4-2-(pyrrolidin-1-yl)ethoxyphenol)
4-2-(pyrrolidin-1-yl)ethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- PHENOL , 4-[2-(1-PYROLIDINYL)ETHOXY]-(9CI)
- 4-(2-(pyrrolidin-1-yl)ethyl)benzenamine
- 4-(2-(pyrrolidin-1-yl)ethyl)phenol
- 4-(2-pyrrolidin-1-yl-ethyl)phenylamine
- 4-(2-pyrrolidin-4-ylethoxy)phenol
- 4-(2-pyrrolidinylethyl)phenylamine
- 4-(2-pyrrolidlin-1-yl-ethyl)-phenylamine
- 4-[2-(pyrrolidin-1-yl)ethyl]aniline
- 4-2-(pyrrolidin-1-yl)ethoxyphenol
- CS-0238891
- DTXSID001298446
- 4-(2-pyrrolidin-1-ylethoxy)phenol
- 4-(2-(pyrrolidin-1-yl)ethoxy)phenol
- EN300-2017485
- Z381414662
- 23877-68-1
- SCHEMBL2475993
- Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-
- 4-[2-(1-Pyrrolidinyl)ethoxy]phenol
- 4-[2-(pyrrolidin-1-yl)ethoxy]phenol
- XSEFULQLNFBAGY-UHFFFAOYSA-N
-
- MDL: MFCD11181715
- Inchi: 1S/C12H17NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2
- InChI Key: XSEFULQLNFBAGY-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)O)CCN1CCCC1
Computed Properties
- Exact Mass: 207.12600
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- PSA: 32.70000
- LogP: 1.80470
4-2-(pyrrolidin-1-yl)ethoxyphenol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-2-(pyrrolidin-1-yl)ethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2017485-1g |
4-[2-(pyrrolidin-1-yl)ethoxy]phenol |
23877-68-1 | 95% | 1g |
$371.0 | 2023-09-16 | |
| Enamine | EN300-2017485-5g |
4-[2-(pyrrolidin-1-yl)ethoxy]phenol |
23877-68-1 | 95% | 5g |
$1075.0 | 2023-09-16 | |
| Enamine | EN300-2017485-10g |
4-[2-(pyrrolidin-1-yl)ethoxy]phenol |
23877-68-1 | 95% | 10g |
$1593.0 | 2023-09-16 | |
| Enamine | EN300-2017485-0.05g |
4-[2-(pyrrolidin-1-yl)ethoxy]phenol |
23877-68-1 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-2017485-0.1g |
4-[2-(pyrrolidin-1-yl)ethoxy]phenol |
23877-68-1 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-2017485-0.25g |
4-[2-(pyrrolidin-1-yl)ethoxy]phenol |
23877-68-1 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-2017485-0.5g |
4-[2-(pyrrolidin-1-yl)ethoxy]phenol |
23877-68-1 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-2017485-1.0g |
4-[2-(pyrrolidin-1-yl)ethoxy]phenol |
23877-68-1 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-2017485-2.5g |
4-[2-(pyrrolidin-1-yl)ethoxy]phenol |
23877-68-1 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
| Enamine | EN300-2017485-5.0g |
4-[2-(pyrrolidin-1-yl)ethoxy]phenol |
23877-68-1 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 |
4-2-(pyrrolidin-1-yl)ethoxyphenol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-2-(pyrrolidin-1-yl)ethoxyphenol
Introduction to 4-2-(pyrrolidin-1-yl)ethoxyphenol (CAS No. 23877-68-1) and Its Emerging Applications in Chemical Biology
4-2-(pyrrolidin-1-yl)ethoxyphenol, identified by the chemical abstracts service number 23877-68-1, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a pyrrolidin-1-yl substituent linked to a ethoxyphenol backbone, has garnered attention due to its unique structural properties and potential biological activities. The combination of a heterocyclic amine moiety with an aromatic ether structure positions this compound as a versatile scaffold for drug discovery and mechanistic studies.
The pyrrolidin-1-yl group is a common pharmacophore in medicinal chemistry, known for its ability to enhance solubility, improve bioavailability, and modulate receptor interactions. In contrast, the ethoxyphenol moiety contributes to hydrophilic characteristics while maintaining aromatic stability, making it an attractive component for designing molecules that require both lipophilicity and water solubility. This dual nature has led to investigations into its potential applications in treating various therapeutic targets.
Recent studies have highlighted the compound's relevance in the development of novel therapeutic agents. For instance, researchers have explored its interaction with protein kinase targets, demonstrating promising inhibitory effects in preclinical models. The pyrrolidin-1-yl group's ability to form hydrogen bonds with polar residues in protein active sites has been particularly noted, suggesting its potential as an allosteric modulator. This mechanism of action is particularly relevant in the context of kinases, which are critical regulators of cellular signaling pathways and are frequently implicated in diseases such as cancer.
Moreover, the ethoxyphenol component has been found to exhibit antioxidant properties, which may contribute to its therapeutic potential. Oxidative stress is a hallmark of numerous pathological conditions, including neurodegenerative diseases and inflammation-driven disorders. The ability of this compound to scavenge reactive oxygen species has prompted investigations into its role as an adjunct therapy in these conditions. Preliminary data suggest that it may protect against oxidative damage by stabilizing reactive species through redox-active interactions.
The synthesis of 4-2-(pyrrolidin-1-yl)ethoxyphenol has also been optimized for scalability and efficiency. Advances in catalytic methods have enabled the construction of this complex scaffold with high yields and minimal byproducts. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds between the pyrrolidine and phenolic units. These synthetic strategies align with green chemistry principles, reducing waste and energy consumption while improving reaction efficiency.
In vitro studies have further elucidated the pharmacological profile of this compound. Its binding affinity for various targets has been measured using high-throughput screening techniques, revealing potential dual-action mechanisms. For example, it has shown both kinase inhibition and anti-inflammatory effects in cellular assays. Such multifunctionality is increasingly sought after in drug development, as it allows for simultaneous modulation of multiple pathways involved in disease progression.
The compound's pharmacokinetic properties have also been evaluated using computational modeling and experimental techniques. Predictive models have estimated its distribution, metabolism, and excretion (DME) profiles, providing insights into its potential bioavailability and duration of action. These simulations have guided dosing regimens for preclinical studies, ensuring that experimental designs are optimized for efficacy.
One notable application of 4-2-(pyrrolidin-1-yl)ethoxyphenol has been in the study of neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to cross the blood-brain barrier has made it a candidate for treating central nervous system (CNS) disorders. Initial trials have shown that it may mitigate cognitive decline by inhibiting amyloid-beta aggregation—a key pathological feature of AD—while also protecting against neurotoxicity induced by reactive oxygen species.
Another area of interest is its role in modulating immune responses. Chronic inflammation is a common denominator in many chronic diseases, including cardiovascular disorders and autoimmune conditions. The anti-inflammatory effects observed with this compound may stem from its interaction with nuclear factor kappa B (NFκB), a transcription factor central to inflammatory pathways. By inhibiting NFκB activation, it could dampen excessive inflammatory responses without compromising host defense mechanisms.
The compound's structural flexibility also makes it a valuable tool for medicinal chemists seeking to develop analogs with enhanced properties. By modifying substituents on either the pyrrolidine or phenolic rings, researchers can fine-tune bioactivity while retaining core structural features that contribute to stability and solubility. This modular approach allows for rapid optimization cycles during drug development pipelines.
Ethical considerations are paramount when evaluating new therapeutic agents like 4-2-(pyrrolidin-1-yl)ethoxyphenol (CAS No. 23877-68-1). Preclinical safety assessments have been conducted to ensure that it does not exhibit toxicities at anticipated therapeutic doses. These studies include acute toxicity tests using animal models as well as long-term chronic toxicity evaluations designed to identify any delayed adverse effects.
The regulatory landscape surrounding such compounds continues to evolve with advancements in synthetic chemistry and biopharmaceutical technologies. Manufacturers must navigate stringent guidelines set forth by agencies such as the U.S Food & Drug Administration (FDA) when preparing submissions for clinical trials or market approval applications.
In conclusion,4-2-(pyrrolidin-1-yl)ethoxyphenol represents an exciting opportunity for innovation across multiple therapeutic domains due primarily to its unique structural attributes combined with demonstrated biological efficacy from early-stage investigations Its continued exploration promises not only new treatments but also deeper insights into fundamental biochemical processes underlying human healthspan
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